
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide, also known as CM-157, is a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. CM-157 has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Mechanism of Action
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide exerts its effects by selectively blocking the GPR40 receptor, which is involved in glucose-stimulated insulin secretion. By blocking this receptor, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide enhances insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects. These effects may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key pathway involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide in lab experiments include its selectivity for the GPR40 receptor, which allows for the specific study of this receptor's role in glucose metabolism. However, the limitations of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide include its relatively low potency and the potential for off-target effects at higher concentrations.
Future Directions
Future research on N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide could focus on improving its potency and selectivity for the GPR40 receptor, as well as investigating its potential as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders. In addition, further studies could explore the anti-inflammatory and anti-oxidative effects of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide and their potential therapeutic applications in other disease states.
Synthesis Methods
The synthesis of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide involves several steps, starting with the reaction of 2-bromoanisole with potassium cyanide to form the corresponding cyano compound. This is followed by a Grignard reaction with 3-methyl-1-butylmagnesium bromide to introduce the 1-cyano-3-methylbutyl group. The final step involves the reaction of the resulting intermediate with 2-(2-cyanophenoxy)propanoic acid chloride to form N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. Animal studies have shown that N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide improves glucose tolerance and insulin sensitivity by enhancing glucose-stimulated insulin secretion and reducing hepatic glucose output. In addition, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its beneficial effects on glucose metabolism.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)8-14(10-18)19-16(20)12(3)21-15-7-5-4-6-13(15)9-17/h4-7,11-12,14H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWCAZOABTNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C(C)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)
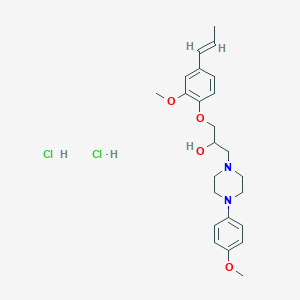
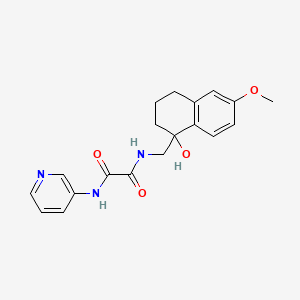
![4-[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2519489.png)
![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)
![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)
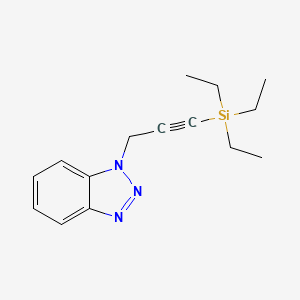
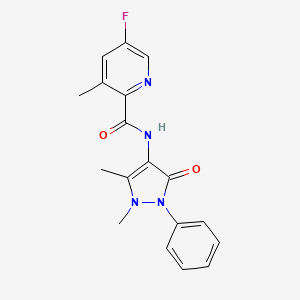
![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)

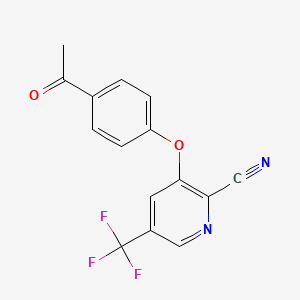
![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)
![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)